molecular formula C14H13ClO5S B1168236 prothrombin (1-45) CAS No. 122168-64-3

prothrombin (1-45)

Cat. No.: B1168236
CAS No.: 122168-64-3
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Description

Prothrombin (1-45) encompasses the Gla domain (γ-carboxyglutamic acid domain) of human prothrombin, which is the N-terminal region of the mature zymogen . This domain undergoes a unique vitamin K-dependent post-translational modification where the first 10 glutamic acid residues are converted to γ-carboxyglutamic acid (Gla) . The presence of these Gla residues makes the domain functionally critical for binding to calcium ions (Ca²⁺) and subsequently to negatively charged phospholipid membranes, such as those exposed on activated platelets at sites of vascular injury . This calcium-dependent phospholipid binding is the essential first step that localizes the prothrombin activation complex to the site of injury, making the Gla domain indispensable for efficient thrombin generation and hemostasis . Research using this purified fragment is vital for investigating the molecular mechanisms of blood coagulation. The primary research applications for this reagent include: studying the structural basis of calcium binding and membrane attachment; serving as a key reagent in binding assays, such as Surface Plasmon Resonance (SPR), to quantify interactions with phospholipids, receptors, or other coagulation factors ; and functioning as a critical tool to understand the pathophysiology of coagulation disorders and the mechanism of action of vitamin K antagonists like warfarin . Furthermore, studies have identified the Gla domain as a binding site for specific receptors like the Receptor for Advanced Glycation End-products (RAGE), suggesting a potential role in modulating coagulation, particularly in conditions like lung injury . This product is presented as a recombinant protein and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

122168-64-3

Molecular Formula

C14H13ClO5S

Synonyms

prothrombin (1-45)

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Prothrombin 1 45

Elucidation of Three-Dimensional Structure of Prothrombin (1-45)

Determining the three-dimensional structure of prothrombin (1-45) and the larger prothrombin fragment 1 (residues 1-156) has been a significant area of research. These studies have revealed the arrangement of the Gla domain and its interaction with calcium ions.

X-ray Crystallography Studies of Prothrombin (1-45)

X-ray crystallography has been a primary method for elucidating the structure of prothrombin fragment 1, which contains the 1-45 region. Early studies determined the structure of bovine prothrombin fragment 1 at resolutions such as 3.8 Å and 2.25 Å. core.ac.uknih.govrcsb.org These studies showed that in the absence of calcium ions, the N-terminal region containing the Gla residues (typically residues 1-48) is disordered. rcsb.orgrcsb.org However, in the presence of calcium, the Gla domain adopts a well-defined structure. rcsb.org The calcium-bound structure of the bovine prothrombin Gla domain (residues 1-48) has been refined at 2.2 Å resolution, revealing the coordination of calcium ions by the Gla residues. rcsb.org The folding of the Gla domain is characterized by alpha-helices that create internal carboxylate surfaces. rcsb.org

Crystal structures have also provided insights into the interaction of the Gla domain with phospholipids (B1166683). For instance, the structure of bovine prothrombin fragment 1 in complex with calcium and lysophosphatidylserine (B10771985) has been determined by X-ray crystallography. rcsb.org This structure showed that the serine head group of lysophosphatidylserine binds to Gla domain-bound calcium ions and specific Gla residues (Gla 17 and Gla 21), suggesting a structural basis for phosphatidylserine (B164497) specificity. nih.govrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Prothrombin (1-45)

NMR spectroscopy has complemented X-ray crystallography by providing information about the structure and dynamics of prothrombin (1-45) in solution. Studies using 1D and 2D 1H NMR spectroscopy have shown that the prothrombin (1-46) peptide undergoes a conformational change upon binding calcium. nih.gov This was supported by changes in the chemical environment of tryptophan 41. nih.gov

NMR studies, including 113Cd NMR, have investigated the interaction of metal ions with prothrombin fragment 1, suggesting that cadmium binds to the same sites as calcium, primarily through the carboxylate side chains of the Gla residues. nih.gov Calcium-43 NMR studies have also been used to examine calcium binding to prothrombin fragment 1 in the presence and absence of phospholipids, indicating that calcium ions remain labile in the lipid-protein complex. nih.gov Solution NMR studies have also been used to determine the structure of the calcium-bound gamma-carboxy-glutamic acid-rich domain of factor IX, which shares similarities with the prothrombin Gla domain. embl.de

Cryo-Electron Microscopy (Cryo-EM) Applications in Prothrombin (1-45) Structural Analysis

While Cryo-EM is often used for larger protein complexes, recent studies have utilized it to investigate the structure of the prothrombin-prothrombinase complex, which includes prothrombin. ashpublications.orgnih.gov These studies provide context for the orientation and position of the Gla domain within the larger complex when bound to a membrane surface. The Cryo-EM structure of the prothrombin-prothrombinase complex shows the Gla domain of prothrombin positioned relative to factor Xa and factor Va on the membrane surface. ashpublications.orgnih.gov Although Cryo-EM may not provide the same atomic resolution for the small Gla domain as X-ray crystallography or NMR, it is valuable for understanding its arrangement within the multi-component coagulation complex.

Characterization of the Gamma-Carboxyglutamic Acid (Gla) Domain within Prothrombin (1-45)

The defining feature of the prothrombin (1-45) region is the presence of gamma-carboxyglutamic acid (Gla) residues. These are post-translationally modified glutamic acid residues, where an additional carboxyl group is added to the gamma carbon. wikipedia.orgontosight.aiebi.ac.uk This modification is vitamin K-dependent and is crucial for the function of several proteins involved in blood coagulation, including prothrombin. wikipedia.orgontosight.ai

The Gla domain in prothrombin typically contains ten Gla residues within the first 40-45 amino acids. mybiosource.com These residues are responsible for the high-affinity binding of calcium ions. wikipedia.orgembl.deebi.ac.uk The clustering of these negatively charged Gla residues in the N-terminal region is a conserved feature of Gla-containing proteins. wikipedia.orgebi.ac.uk The Gla domain also contains a conserved Gla-x(3)-Gla-x-Cys motif that is thought to be important for substrate recognition by the carboxylase enzyme responsible for the modification. wikipedia.orgembl.deebi.ac.uk

Conformational Flexibility and Dynamics of Prothrombin (1-45)

The prothrombin (1-45) region exhibits significant conformational flexibility, particularly in the absence of calcium ions. core.ac.ukrcsb.org This flexibility is inherent to the Gla domain and plays a role in its function.

Calcium-Induced Conformational Changes in Prothrombin (1-45)

The binding of calcium ions to the Gla domain induces significant conformational changes. unimi.itnih.govembl.detandfonline.comresearchgate.net In the absence of calcium, the Gla domain is largely disordered. rcsb.orgrcsb.org Upon binding calcium, the negatively charged Gla residues are neutralized, and the domain folds into a more ordered structure. unimi.itrcsb.org This calcium-induced folding is essential for the Gla domain's ability to bind to negatively charged phospholipid membranes. unimi.itnih.govashpublications.org

The calcium ions are chelated by the carboxylate groups of the Gla residues, leading to a structured arrangement that sequesters the calcium ions within the interior of the domain. unimi.itrcsb.org This conformational transition exposes a hydrophobic patch on the Gla domain, which then interacts with the hydrophobic core of the phospholipid bilayer, facilitating membrane binding. wikipedia.orgembl.deashpublications.orgresearchgate.net Studies using fluorescence measurements and NMR spectroscopy have directly observed these calcium-induced conformational alterations in prothrombin (1-45) or similar peptides. nih.govacs.org The kinetics of this conformational change have been studied, and in bovine prothrombin (1-45), it has been linked to a possible trans-to-cis isomerization of a proline residue (Pro 22). acs.org

The calcium-dependent binding of prothrombin (1-45) to phospholipid vesicles has been quantified, demonstrating a calcium-mediated interaction. nih.gov

Here is a table summarizing some structural data points related to prothrombin fragment 1 and its Gla domain:

Structural FeatureTechniqueResolution/ObservationConditionSource
Prothrombin Fragment 1 StructureX-ray Crystallography3.8 Å- core.ac.uk
Prothrombin Fragment 1 StructureX-ray Crystallography3.5 Å- nih.gov
Bovine Prothrombin Fragment 1 StructureX-ray Crystallography2.25 Å- rcsb.org
Bovine Prothrombin Gla Domain (1-48) StructureX-ray Crystallography2.2 Å+ Ca2+ rcsb.org
Bovine Prothrombin Gla Domain + Ca2+ + LysophosphatidylserineX-ray Crystallography-+ Ca2+, + LPS rcsb.org
Prothrombin (1-46) Conformational Change1D 1H NMR, FluorescenceObserved+ Ca2+ nih.gov
Metal Ion Binding in Fragment 1113Cd NMRObserved+ Cd2+, + Ca2+ nih.gov
Calcium Binding in Fragment 143Ca NMRObserved+/- Phospholipid nih.gov

Proline Isomerization in Prothrombin (1-45)

Proline residues are unique among amino acids due to their cyclic side chain, which can lead to cis-trans isomerism of the peptide bond preceding the proline residue sigmaaldrich.com. This isomerization can influence protein folding and conformation sigmaaldrich.com.

In bovine prothrombin (1-45), Proline 22 has been identified as a key residue involved in a conformational change upon calcium addition nih.govacs.org. This change exhibits kinetics characteristic of a trans-to-cis proline isomerization nih.govacs.org. The kinetics of this process are relatively slow, with a half-life of 2.7 minutes at 24°C and an activation energy of 24 kcal/mol nih.govacs.org. These kinetic properties are consistent with the behavior observed for bovine prothrombin fragment 1 (residues 1-156) nih.govacs.org.

Data from studies on proline isomerization in bovine prothrombin (1-45):

PropertyValueConditionsSource
Half-life (trans to cis isomerization)2.7 minutes24°C, Calcium present nih.govacs.org
Activation Energy24 kcal/molCalcium-induced change nih.govacs.org
Proline Residue Position22 (in bovine prothrombin 1-45)N/A nih.govacs.org
Observed Conformation in Crystal Structure (Bovine Fragment 1)transCalcium-bound form nih.govacs.orgnih.gov
Proposed Conformation for Membrane Binding (Bovine)cisCalcium-bound, membrane-binding form nih.govacs.org

Post-Translational Modifications of Prothrombin (1-45) and Structural Implications

The prothrombin (1-45) region is subject to significant post-translational modifications, which are critical for its structure and function cellsystems.euebi.ac.uknih.gov. The most notable modification is the vitamin K-dependent carboxylation of specific glutamic acid (Glu) residues to form γ-carboxyglutamic acid (Gla) residues cellsystems.euebi.ac.ukembl.deuniprot.org.

In mature prothrombin, there are ten Gla residues located within the N-terminal region, primarily within the first 40 amino acids cellsystems.eunih.gov. This carboxylation is catalyzed by a vitamin K-dependent carboxylase enzyme in the liver cellsystems.euuniprot.org. The presence of these negatively charged Gla residues is essential for the high-affinity binding of calcium ions ebi.ac.ukembl.de.

The binding of calcium ions to the Gla residues induces crucial conformational changes in the prothrombin (1-45) domain ebi.ac.ukembl.de. These calcium-dependent conformational changes are necessary for the proper folding of the Gla domain and its ability to interact with negatively charged phospholipid membranes ebi.ac.ukresearchgate.netembl.de. This membrane interaction is a prerequisite for the assembly of the prothrombinase complex on cell surfaces, such as activated platelets, which is where the efficient conversion of prothrombin to thrombin occurs physiologically frontiersin.orgashpublications.org.

The structural implications of Gla modification and calcium binding are profound. The calcium-bound Gla domain adopts a conformation that exposes a hydrophobic patch, facilitating its insertion into the lipid bilayer of the membrane ebi.ac.ukresearchgate.netembl.de. This membrane anchoring correctly positions prothrombin for interaction with Factor Xa and Factor Va within the prothrombinase complex ashpublications.org.

While Gla carboxylation is the primary post-translational modification in the 1-45 region, other modifications can occur in the full-length prothrombin molecule, such as N-glycosylation at other sites nih.govuniprot.org. However, within the strict scope of the 1-45 fragment, Gla carboxylation is the defining post-translational modification with major structural and functional consequences.

Data on Post-Translational Modifications in Prothrombin (1-45):

Modification TypeResidues Affected (in prothrombin 1-45)Enzyme InvolvedFunctional Impact
γ-Carboxylation (to Gla)Primarily Glu residues within 1-40Vitamin K-dependent carboxylaseCalcium binding, membrane interaction, conformational change

Ligand Binding and Molecular Recognition Mechanisms of Prothrombin 1 45

Calcium Ion Coordination and Binding Sites in Prothrombin (1-45)

The binding of calcium ions to the Gla domain of prothrombin (1-45) is a pivotal event that induces a conformational change necessary for subsequent membrane interaction. This process is characterized by specific stoichiometry, affinity, and significant structural rearrangements within the peptide.

The prothrombin (1-45) fragment, which largely consists of the Gla domain, possesses multiple binding sites for calcium ions. Research using equilibrium dialysis on a slightly shorter 1-42 peptide revealed that it binds three Ca(II) ions in a noncooperative manner. nih.gov This contrasts with the larger prothrombin fragment 1 (residues 1-156), which binds approximately seven Ca(II) ions with positive cooperativity, and the full prothrombin molecule, which has 10 to 11 binding sites of varying affinities. nih.govnih.gov

The stronger binding sites are located within this N-terminal segment. nih.gov Studies on the full prothrombin molecule identified six high-affinity Ca2+ binding sites with a log Kassoc of 3.5, all of which are situated in the NH2-terminal segment that includes the 1-45 region. nih.gov The binding of calcium can be categorized into different thermodynamic classes, reflecting the complexity of these interactions. umn.edu

Prothrombin SpeciesNumber of Ca²⁺ Binding SitesBinding Affinity (log Kassoc)CooperativityReference
Prothrombin (Full Molecule)10 - 116 sites at 3.5; 4-5 sites at 2.7Differentiated affinities nih.gov
Fragment 1 (1-156)~7Not specifiedPositive nih.gov
Gla domain peptide (1-42)3Not specifiedNoncooperative nih.gov

The coordination of calcium ions by the γ-carboxyglutamic acid residues within the prothrombin (1-45) fragment induces a significant conformational transition. acs.org This structural change is crucial for exposing hydrophobic residues and forming the proper architecture for membrane binding. acs.orgthieme-connect.com Electrophoretic mobility studies have demonstrated that prothrombin, fragment 1, and the Gla domain peptides (1-42 and 1-45) all exhibit similar conformational changes in the presence of increasing Ca(II) concentrations. nih.gov This indicates that the Gla domain is the primary region responsible for this calcium-dependent structural rearrangement. The folded structure of the Gla domain, stabilized by calcium, presents a specific surface that is recognized by phospholipid membranes. researchgate.net

Phospholipid Membrane Interaction of Prothrombin (1-45)

Following the calcium-induced conformational change, the prothrombin (1-45) fragment is primed to bind to phospholipid membranes, particularly those exposed at the site of vascular injury. This interaction localizes prothrombin to the surface where its activation by the prothrombinase complex occurs efficiently. nih.gov

The association of the prothrombin (1-45) Gla domain with phospholipid membranes is a calcium-dependent event. nih.gov The mechanism involves the formation of calcium bridges between the negatively charged γ-carboxyglutamic acid residues on the protein and the negatively charged headgroups of phospholipids (B1166683) in the membrane. nih.gov Structural studies using X-ray crystallography and NMR have provided a detailed view of this interaction. The serine head group of lysophosphatidylserine (B10771985), a component of the membrane, directly coordinates with calcium ions that are already bound to the Gla domain. Specifically, Gla residues at positions 17 and 21 play a key role in binding the phospholipid head group, creating a specific protein-phospholipid interface. This interaction anchors the prothrombin molecule to the membrane surface, a necessary step for its subsequent activation. csuohio.edu

The binding of prothrombin (1-45) to membranes is highly dependent on the presence of anionic phospholipids, with phosphatidylserine (B164497) (PS) being of particular importance. nih.govresearchgate.netacs.org The specificity for PS is explained by the direct interaction between its serine head group and the calcium-Gla complex on the protein. X-ray crystallography has revealed a specific binding site for the phospho-L-serine headgroup within the Gla domain. nih.gov

While PS is critical, other phospholipids can synergistically enhance binding. nih.gov Phosphatidylethanolamine (PE), for instance, can dramatically decrease the amount of PS required for optimal activity. nih.gov It is proposed that while PS provides a specific, high-affinity interaction site, PE and other non-choline phospholipids contribute through phosphate-specific interactions that are less sterically hindered. nih.gov In contrast, phospholipids with bulky choline (B1196258) headgroups, such as phosphatidylcholine and sphingomyelin, are considered anticoagulant because they sterically hinder the Gla domain's access to the phosphate (B84403) groups. nih.gov

Phospholipid SpeciesRole in Prothrombin (1-45) BindingMechanismReference
Phosphatidylserine (PS)Primary binding target; essential for high-affinity interaction.Serine headgroup forms specific coordination complex with Ca²⁺ ions and Gla residues 17 and 21. nih.gov
Phosphatidylethanolamine (PE)Synergistically enhances PS-mediated binding.Provides additional phosphate-specific interactions, reducing the PS concentration requirement. nih.gov
Phosphatidylcholine (PC)Inhibitory/Anticoagulant.Bulky choline headgroup sterically hinders Gla domain access to phosphate groups. nih.gov
SphingomyelinInhibitory/Anticoagulant.Bulky choline headgroup sterically hinders Gla domain access to phosphate groups. nih.gov

Membrane curvature is another physical parameter that can influence protein-membrane interactions. rjeid.com Peripheral membrane proteins may preferentially bind to areas of high membrane curvature. researchgate.net Such regions can feature lipid packing defects, which may increase the accessibility of phospholipid headgroups for interaction with the Gla domain of prothrombin (1-45). researchgate.net While direct studies on prothrombin (1-45) and curvature are limited, it is plausible that the fragment is recruited to curved membrane surfaces, such as those found on activated platelets or extracellular vesicles, thereby concentrating the protein at sites where coagulation is initiated.

Protein-Protein Interactions Involving Prothrombin (1-45)

The N-terminal region of prothrombin, encompassing residues 1-45, is a critical determinant of its molecular interactions. This segment, which contains the γ-carboxyglutamic acid (Gla) domain, is not merely a passive structural element but actively participates in protein-protein recognition events that are fundamental to both the coagulation cascade and other physiological processes. Its interactions are primarily driven by the unique structural features of the Gla domain, which undergoes a crucial conformational change upon binding calcium ions, enabling it to interact with phospholipid membranes and other proteins.

Molecular Interactions within the Prothrombinase Complex Mediated by Prothrombin (1-45)

The activation of prothrombin to thrombin is catalyzed by the prothrombinase complex, which consists of the enzyme Factor Xa (FXa) and the cofactor Factor Va (FVa) assembled on a negatively charged phospholipid membrane in the presence of calcium ions. wikipedia.org The prothrombin (1-45) region plays a pivotal role in tethering the zymogen to the complex, ensuring its efficient cleavage.

The primary interaction is the calcium-dependent binding of the Gla domain (residues 1-40) to the phospholipid surface. core.ac.uk This interaction anchors prothrombin to the site of injury where the prothrombinase complex is assembled. mdpi.com Beyond membrane binding, the N-terminal region of prothrombin engages in direct protein-protein interactions with components of the complex. The architecture of the prothrombinase complex is driven predominantly by these protein-protein interactions. researchgate.net

The cleavage of prothrombin by FXa occurs at two sites, Arg271 and Arg320, releasing the N-terminal prothrombin fragment 1+2 (F1+2). practical-haemostasis.comwikipedia.org The interactions governed by the prothrombin (1-45) region ensure the correct positioning of these cleavage sites within the FXa active site, facilitating the rapid generation of thrombin. ashpublications.org

Prothrombin Domain/FragmentBinding PartnerInteraction TypeSignificance in Prothrombinase ComplexDissociation Constant (Kd)
Gla Domain (in 1-45)Phospholipid MembraneCa2+-dependent bindingAnchors prothrombin to the site of coagulationNot specified
Kringle 1 DomainFactor VaDirect protein-protein interactionEnhances substrate binding to the complex2.3 ± 0.1 µM portlandpress.com
Kringle 2 DomainFactor VaDirect protein-protein interactionContributes to binding prothrombin to the complex2.0 ± 0.4 µM portlandpress.com

Interactions with Novel or Non-Coagulation Protein Partners of Prothrombin (1-45)

Beyond its well-established role in hemostasis, the N-terminal region of prothrombin has been found to interact with proteins outside of the traditional coagulation cascade. A notable example is the interaction with the Receptor for Advanced Glycation End Products (RAGE). nih.gov RAGE is a pattern recognition receptor involved in inflammatory and oxidative stress responses. nih.gov

Mass spectrometry analysis has identified prothrombin as the most abundant protein from human plasma that binds to the VC1 domain of RAGE, which is the primary ligand-binding region of the receptor. nih.gov Further investigation confirmed that this interaction is critically dependent on the Gla domain of prothrombin, which is located within the 1-45 fragment. Prothrombin that lacks the Gla domain (des-Gla-prothrombin) fails to bind to RAGE, highlighting the essential role of this specific region in the interaction. nih.gov

The binding of prothrombin to RAGE is influenced by calcium, which acts as a competitor, suggesting that the interaction involves the same calcium-binding sites in the Gla domain that are used for phospholipid binding. nih.gov This interaction may have physiological implications, potentially linking the coagulation system with inflammatory pathways, particularly in tissues where RAGE is highly expressed, such as the lung. nih.gov The presence of the RAGE VC1 domain was shown to delay plasma clotting time in a dose-dependent manner, suggesting that RAGE may modulate blood coagulation. nih.gov

Prothrombin Domain/FragmentBinding PartnerBinding Domain on PartnerKey Findings
Gla Domain (in 1-45)Receptor for Advanced Glycation End Products (RAGE)VC1 domainInteraction is calcium-dependent and critical for binding; links coagulation to inflammatory responses. nih.gov

Functional Roles and Mechanistic Insights of Prothrombin 1 45

Contribution of Prothrombin (1-45) to Prothrombinase Complex Assembly and Stability

The assembly of the prothrombinase complex, a multi-protein enzymatic complex responsible for the rapid conversion of prothrombin to thrombin, is critically dependent on the prothrombin (1-45) Gla domain. practical-haemostasis.comnih.gov This domain facilitates the essential localization of prothrombin to the surface of activated platelets and endothelial cells, which expose negatively charged phospholipids (B1166683), primarily phosphatidylserine (B164497). wikipedia.orgpractical-haemostasis.com

The interaction between the Gla domain and the phospholipid membrane is a prerequisite for the efficient assembly of the prothrombinase complex. ashpublications.org This binding orients the prothrombin molecule in a favorable position for its subsequent cleavage by the enzyme Factor Xa, which is also localized on the membrane surface through its own Gla domain. core.ac.uk The cofactor, Factor Va, a key component of the prothrombinase complex, further enhances the binding of both Factor Xa and prothrombin to the membrane, thereby increasing the catalytic efficiency of the complex. nih.gov While the Gla domain's primary role is in membrane anchoring, this localization is inherently linked to the stability and functionality of the entire prothrombinase complex, ensuring all components are in close proximity for optimal enzymatic activity. nih.gov

Key interactions within the prothrombinase complex involving the prothrombin (1-45) region include:

Calcium-mediated binding to phospholipid membranes: The Gla residues within the 1-45 region chelate calcium ions, inducing a conformational change that exposes a hydrophobic patch, which then inserts into the phospholipid bilayer. wikipedia.orgresearchgate.net

Interaction with Factor Va: Studies have suggested that both kringle 1 and kringle 2 domains of prothrombin interact with Factor Va during the assembly of the prothrombinase complex. core.ac.uk Although not directly within the 1-45 region, the proper positioning of prothrombin by the Gla domain is crucial for these subsequent interactions.

Modulation of Zymogen Activation Dynamics by Prothrombin (1-45)

The two activation pathways are:

Prethrombin-2 pathway: Initial cleavage at Arg271 releases the N-terminal fragment 1.2 (containing the Gla domain and two kringle domains) and generates the inactive intermediate, prethrombin-2. Subsequent cleavage of prethrombin-2 at Arg320 produces active α-thrombin. practical-haemostasis.comnih.gov

Meizothrombin pathway: Initial cleavage at Arg320 results in the formation of meizothrombin, an active intermediate that remains associated with fragment 1.2. Meizothrombin can then be cleaved at Arg271 to yield α-thrombin and release fragment 1.2. practical-haemostasis.com

The prothrombin (1-45) Gla domain, by anchoring the zymogen to the phospholipid surface, influences which cleavage site is preferentially presented to the active site of Factor Xa. frontiersin.org The conformation of prothrombin on the membrane surface, dictated by the Gla domain's interaction with calcium and phospholipids, is a key determinant of the activation pathway. researchgate.net Studies have shown that on the surface of activated platelets, prothrombin activation tends to proceed via the prethrombin-2 pathway. nih.gov The proper orientation afforded by the Gla domain ensures an ordered and efficient conversion of prothrombin to thrombin, preventing the premature release of active intermediates into circulation.

Prothrombin (1-45) in Calcium-Dependent Protein-Membrane Systems

The function of the prothrombin (1-45) Gla domain is inextricably linked to the presence of calcium ions. nih.govashpublications.org Calcium binding to the Gla residues is a prerequisite for the domain to adopt its native, functional conformation, which is necessary for its interaction with negatively charged phospholipid membranes. wikipedia.orgresearchgate.net

Research has shown that the Gla domain of prothrombin contains multiple calcium-binding sites. nih.gov The binding of calcium ions is a cooperative process that induces a significant conformational change in the Gla domain. nih.gov This change involves the formation of a more ordered structure where the N-terminal hydrophobic residues are clustered, creating a membrane-binding interface. wikipedia.org

The interaction with the phospholipid membrane is highly specific for those containing negatively charged headgroups, such as phosphatidylserine. researchgate.net This specificity ensures that prothrombin activation is localized to sites of vascular injury where such membrane surfaces are exposed. wikipedia.org The calcium-dependent binding of the prothrombin (1-45) Gla domain to the membrane is a critical initial step that brings the zymogen into the prothrombinase complex, concentrating the substrate and enzyme on a two-dimensional surface, which dramatically increases the efficiency of the reaction. nih.gov

ComponentRole in the SystemCalcium Dependence
Prothrombin (1-45) Gla DomainBinds to negatively charged phospholipid membranes.Absolute requirement for conformational change and membrane binding.
Calcium Ions (Ca²⁺)Induce a conformational change in the Gla domain, enabling membrane interaction.Key mediator of the protein-membrane interaction.
Phospholipid Membrane (with Phosphatidylserine)Provides the surface for the assembly of the prothrombinase complex.The negative charges on the headgroups interact with the calcium-bridged Gla domain.

Functional Specificity Conferred by the Gla Domain of Prothrombin (1-45)

The functional specificity of the prothrombin (1-45) Gla domain is determined by the precise number and arrangement of its γ-carboxyglutamic acid residues. nih.govashpublications.org Human prothrombin contains ten Gla residues within this N-terminal region. nih.gov Site-directed mutagenesis studies have revealed that not all Gla residues are equally important for the function of prothrombin.

Mutations of specific Gla residues to aspartic acid have demonstrated a hierarchical contribution to prothrombin's procoagulant activity, phospholipid binding, and interaction with the prothrombinase complex. nih.gov For instance, substitutions at positions 16, 26, or 29 result in a dramatic loss of procoagulant activity, with a significantly reduced affinity for phospholipids and the prothrombinase complex. nih.gov In contrast, a mutation at Gla-6 has little to no effect on these functions. nih.gov Mutations at other positions (7, 14, 19, 20, 25, and 32) result in intermediate levels of activity. nih.gov

Gla Residue PositionEffect of Mutation to Aspartic AcidInferred Functional Importance
6Indistinguishable from wild-type prothrombin in procoagulant activity, phospholipid affinity, and KM(app) for prothrombinase. nih.govLikely not critical for fundamental structure or interactions. nih.gov
16, 26, 29Little to no procoagulant activity; Kd(app) for phospholipid binding increased >200-fold; KM(app) for prothrombinase interaction increased ~100-fold. nih.govCrucial for both structural integrity and functional interactions. nih.gov
7, 14, 19, 20, 25, 32Intermediate procoagulant activities (15-52% of wild-type). nih.govContribute to optimal function, likely involved in membrane binding and/or interdomain interactions. nih.gov

Molecular Engineering and Rational Design Studies of Prothrombin 1 45

Site-Directed Mutagenesis Approaches to Prothrombin (1-45)

Site-directed mutagenesis has been extensively employed to investigate the functional significance of specific amino acid residues within the prothrombin Gla domain (residues 1-45). Studies involving mutational analysis of this region, often as part of Prothrombin Fragment 1 or in the context of related vitamin K-dependent proteins like Protein C, have provided insights into the role of individual residues in calcium binding, membrane interaction, and interaction with other coagulation factors plos.orgresearchgate.netnih.govresearchgate.net.

For instance, mutagenesis studies on the Gla domain of protein C, which shares sequence identity with the prothrombin Gla domain, have involved substituting protein C residues with corresponding residues from the prothrombin Gla domain to understand the molecular basis of protein S cofactor activity and endothelial cell protein C receptor (EPCR) recognition researchgate.netresearchgate.net. These studies revealed specific residues within the Gla domain that are critical for these interactions. Data from these experiments, although focusing on protein C variants, highlight the power of site-directed mutagenesis in dissecting the functional contributions of Gla domain residues.

Computational studies utilizing molecular dynamics simulations have also complemented experimental mutagenesis by predicting the effects of specific mutations within the prothrombin Gla domain (residues 1-144, which includes the Gla domain) on its structure and properties nih.gov. For example, simulations of mutants like Gla6 to Asp and Gla16 to Asp in prothrombin fragment 1 have been conducted to understand their impact on the Gla domain's behavior nih.gov. While these are computational, they inform the design and interpretation of site-directed mutagenesis experiments.

Furthermore, in silico mutagenesis has been used to predict the structural consequences of naturally occurring mutations within the prothrombin gene, such as the T165M substitution found in urinary prothrombin fragment 1, although this specific mutation is outside the 1-45 range plos.org. This demonstrates how computational approaches tied to mutagenesis can help understand the impact of sequence variations on fragment structure.

Recombinant Expression and Purification Strategies for Prothrombin (1-45)

The study of prothrombin (1-45) and its variants often necessitates their production through recombinant expression or purification from natural sources. Recombinant expression allows for the production of specific fragments or mutated forms that may be difficult to obtain otherwise cambridgeproteinworks.combiocompare.com. Mammalian cell lines, such as HEK EBNA cells, have been used for the recombinant expression of human prothrombin fragment 1, which contains the Gla domain cambridgeproteinworks.com.

Purification of prothrombin and its fragments, including those containing the 1-45 region, from biological sources like human or bovine plasma is a well-established biochemical technique haemochrom.denih.govportlandpress.comacs.org. Various chromatographic methods are employed for this purpose. For example, anion exchange chromatography has been used for purifying alpha-thrombin and its degradation polypeptides google.com. Prothrombin fragment 1 itself can be purified from plasma cambridgeproteinworks.comnih.gov.

Recombinant protein C variants incorporating prothrombin Gla domain substitutions have also been successfully expressed in mammalian cells and subsequently purified for functional characterization researchgate.netresearchgate.net. The choice of expression system and purification strategy depends on the specific requirements of the research, including the need for post-translational modifications like gamma-carboxylation, which is essential for the function of the Gla domain nih.gov.

Design of Prothrombin (1-45) Variants for Mechanistic Probing

Designing specific variants of prothrombin (1-45) or the Gla domain is a key strategy for dissecting the molecular mechanisms underlying its interactions and function. By altering specific amino acids, researchers can probe the contribution of those residues to calcium binding, membrane association, and protein-protein interactions within the coagulation cascade.

A notable example involves the creation of protein C variants where residues in the Gla domain (residues 1-45) were systematically replaced with the corresponding residues from the prothrombin Gla domain researchgate.netresearchgate.net. These engineered variants were then used to investigate how the Gla domain mediates interactions with protein S and EPCR, thereby revealing the specific residues responsible for the multifunctional specificity of the protein C Gla domain researchgate.netresearchgate.net. This approach provides a powerful means to understand the functional differences and similarities between the Gla domains of different vitamin K-dependent proteins.

Computational studies, as mentioned earlier, also contribute to the rational design of variants by predicting the structural and functional impact of amino acid changes plos.orgnih.gov. This allows for the targeted design of variants with desired properties for mechanistic studies.

Synthetic Prothrombin (1-45) Peptides and Analogues in Research

Synthetic peptides corresponding to the prothrombin (1-45) region or portions thereof have proven valuable tools in research, particularly for studying the properties of the Gla domain in isolation or for developing research reagents cambridgeproteinworks.comgoogle.com.

Synthetic peptides based on the N-terminal region of prothrombin have been used to investigate the structural elements required for specific functions. For instance, a synthetic peptide corresponding to residues 1-42 of bovine prothrombin was found to contain the necessary structural features to induce prothrombin synthesis nih.gov. This highlights the utility of synthetic peptides in identifying functional domains within the larger protein.

Synthetic peptides corresponding to prothrombin peptides 1-42 and 1-45 have been used in chromatographic studies, demonstrating their application in analytical techniques pnas.orgnih.gov.

Furthermore, a synthetic peptide encompassing the first 46 residues of human prothrombin (PT-(1-46)) has been employed to directly study the role of the Gla domain in its interaction with the prothrombinase complex researchgate.net. Studies using this peptide have provided quantitative data on its calcium-dependent membrane binding and its inhibitory effect on thrombin generation, confirming the functional importance of the isolated Gla domain researchgate.net.

Synthetic peptides derived from other prothrombin fragments, such as the activation peptide fragment 1 (residues 51-150), have also been used as immunogens to generate antibodies that are valuable research reagents for detecting specific prothrombin cleavage products antibodies-online.combiossusa.comthermofisher.com. While not directly prothrombin (1-45), this illustrates the broader application of synthetic peptides in prothrombin research.

The use of synthetic analogues allows researchers to study the behavior of the Gla domain independently of the rest of the prothrombin molecule and to design peptides with modified sequences to explore structure-function relationships.

Advanced Biophysical and Biochemical Methodologies for Prothrombin 1 45 Research

Techniques for Ligand Binding Kinetics of Prothrombin (1-45)

Investigating the interactions of the prothrombin (1-45) region with various ligands, particularly calcium ions and phospholipid membranes, is essential for understanding its functional role. Several sophisticated techniques are employed to quantify the kinetics and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) Studies on Prothrombin (1-45)

Surface Plasmon Resonance (SPR) is a label-free technique widely used to study biomolecular interactions in real-time, providing valuable information on binding affinity, kinetics, and specificity. While direct SPR studies focusing solely on isolated prothrombin (1-45) binding to specific ligands beyond membranes are not extensively detailed in the provided snippets, the technique's applicability to Gla domain-containing proteins and their interactions, including membrane binding, is well-established. SPR has been utilized to assess the phospholipid binding of protein C variants incorporating substitutions from the human prothrombin Gla domain, demonstrating its utility in evaluating the membrane interaction properties influenced by this region researchgate.net. Furthermore, SPR is a standard method for quantifying the binding affinity between molecules, such as antibodies and antigens, and for analyzing biomolecular binding dynamics google.comuni-muenchen.de. Studies on activated protein C (APC), another Gla domain-containing protein, have employed SPR to measure its binding affinity to the endothelial cell protein C receptor (sEPCR), highlighting the technique's use in studying protein-protein interactions involving Gla domains nih.gov. These applications underscore the potential of SPR for detailed kinetic analysis of prothrombin (1-45) interactions with membranes and potential protein partners.

Fluorescence Spectroscopy and Anisotropy Applied to Prothrombin (1-45)

Fluorescence spectroscopy and anisotropy are sensitive techniques used to investigate molecular interactions, conformational changes, and dynamics. Fluorescence spectroscopy can monitor changes in fluorescence intensity or spectral properties upon ligand binding, while fluorescence anisotropy (or polarization) is particularly useful for studying the rotational mobility of fluorescently labeled molecules, which changes upon binding to a larger partner or membrane surface. These techniques have been applied to study interactions involving Gla domain-containing proteins and peptides. Fluorescence spectroscopy has been used to demonstrate direct binding between an ideal amphipathic peptide and the Gla-rich domain of Factor X, indicating its utility in detecting interactions with the Gla domain researchgate.net. It has also been applied to study binding by prothrombin peptides exlibrisgroup.com. Fluorescence anisotropy has been employed to analyze the interaction between factor Xa (fXa), which contains a Gla domain, and factor Va (fVa) by monitoring the anisotropy of labeled fXa, providing insights into protein-protein interactions within the prothrombinase complex nih.govnih.gov. Studies on activated protein C (APC) have utilized fluorescence spectroscopy to monitor interactions with soluble EPCR (sEPCR), observing a decrease in fluorescence upon binding researchgate.net. These applications highlight the versatility of fluorescence-based methods in characterizing the binding events and conformational consequences associated with the prothrombin (1-45) region.

Light Scattering Methods for Membrane Binding Analysis of Prothrombin (1-45)

Light scattering techniques are powerful tools for studying the interaction of proteins with membranes, particularly for determining the size and molecular weight of protein-membrane complexes and quantifying binding. For vitamin K-dependent proteins, including prothrombin and its fragments, light scattering has been explicitly used to measure protein-membrane binding nih.govjuit.ac.ingoogle.com.na. By measuring the intensity of light scattered by phospholipid vesicles in the presence and absence of protein, researchers can determine the molecular weight of the protein-membrane complex (M2) relative to the vesicles alone (M1) nih.gov. This ratio (M2/M1) provides a measure of binding. Furthermore, by knowing the phospholipid and protein concentrations, the molar concentrations of bound and free protein can be estimated, allowing for the calculation of the dissociation constant () for the protein-membrane interaction nih.gov. This direct application of light scattering methods makes it a crucial technique for quantitatively analyzing the membrane binding properties of the prothrombin (1-45) Gla domain.

Spectroscopic Approaches for Conformational Analysis of Prothrombin (1-45)

Understanding the conformation of the prothrombin (1-45) region and how it changes upon calcium binding or membrane interaction is vital for comprehending its function. Spectroscopic methods, particularly Circular Dichroism, are valuable for probing the secondary structure and conformational transitions of this region.

Mass Spectrometry for Prothrombin (1-45) Characterization

Mass spectrometry (MS) is a powerful tool for the characterization of proteins and peptides, including fragments like prothrombin (1-45) unm.edunih.gov. MS can be used to determine the accurate molecular weight of the fragment, which is essential for confirming its identity and purity unm.eduweebly.com. Furthermore, MS-based techniques can be employed to analyze post-translational modifications within the (1-45) region, particularly the gamma-carboxylation of glutamic acid residues in the Gla domain acs.org.

Advanced MS methods, such as peptide mapping coupled with tandem MS (MS/MS), allow for the determination of the amino acid sequence and the identification of specific modification sites unm.edu. Hydrogen/deuterium (B1214612) exchange MS (HDX-MS) can provide information about the conformational dynamics and solvent accessibility of different parts of the prothrombin (1-45) fragment nih.gov. By measuring the rate at which hydrogen atoms in the protein backbone exchange with deuterium from the solvent, researchers can infer information about protein folding, structural stability, and regions involved in interactions nih.gov. Electrospray ionization mass spectrometry (ESI-MS) can be used to study non-covalent interactions and the conformational states of proteins by analyzing the charge-state distributions of protein ions nih.gov.

Computational Modeling and Simulation of Prothrombin (1-45)

Computational modeling and simulation techniques offer valuable approaches to study the behavior of prothrombin (1-45) at the atomic and molecular levels, complementing experimental observations nih.govmdpi.com. These methods can provide insights into the dynamic nature of the fragment, its interactions, and the influence of factors like calcium ions.

Molecular Dynamics Simulations of Prothrombin (1-45)

Molecular dynamics (MD) simulations are widely used to study the time-dependent behavior of biological molecules, including protein fragments like prothrombin (1-45) nih.govnih.govfrontiersin.org. MD simulations can explore the conformational flexibility of the (1-45) region, particularly the Gla domain and its interaction with calcium ions. Studies have simulated the structural reorganization of bovine prothrombin fragment 1 (which includes the Gla domain and K1) in the presence of calcium ions, observing the stability of the intricate network of Gla residues encapsulating calcium ions nih.gov. These simulations can reveal the dynamic interplay between different domains and linker regions within larger fragments containing the (1-45) sequence nih.gov. For instance, MD simulations have shown movement between the Gla domain and the kringle domain in bovine prothrombin fragment 1, attributed to a flexible hinge region nih.gov. Homology modeling combined with MD simulations has been used to study human prothrombin fragment 1, refining the model structure and estimating the average solution structure nih.gov. These simulations highlight the importance of accommodating long-range ionic forces to achieve stable solution structures and can provide context for understanding phospholipid binding nih.gov.

Docking Studies of Prothrombin (1-45) Interactions with Macromolecular Partners

Docking studies are computational methods used to predict the preferred orientation and binding affinity of one molecule (e.g., prothrombin (1-45) or a larger fragment containing it) to another macromolecule, such as an enzyme or cofactor frontiersin.org. In the context of prothrombin (1-45), docking simulations can investigate its interactions with components of the prothrombinase complex, particularly factor Xa and factor Va, and with phospholipid membranes ashpublications.orgdoi.org.

While prothrombin (1-45) itself is a relatively small fragment, the Gla domain it contains is critical for membrane binding, which is a prerequisite for efficient prothrombin activation by the prothrombinase complex slu.edunih.gov. Docking studies involving larger prothrombin fragments containing the (1-45) region, such as fragment 1 (Gla-K1) or fragment 1-2 (Gla-K1-K2), can help elucidate how these regions interact with the prothrombinase components and the membrane surface ashpublications.org. These studies can provide structural hypotheses about how prothrombin initially docks onto the assembled prothrombinase complex, influencing the presentation of cleavage sites for factor Xa ashpublications.orgashpublications.org. Computational models, including those incorporating docking principles, are used to simulate aspects of the coagulation cascade and the interactions of its components nih.govplos.org.

Protein Expression and Purification Techniques Specific to Prothrombin (1-45)

Obtaining sufficient quantities of pure prothrombin (1-45) or larger fragments containing this sequence is essential for detailed biochemical and biophysical studies. Recombinant protein expression and purification techniques are commonly employed for this purpose unc.edufrontiersin.org.

While full-length prothrombin or larger fragments like fragment 1 are often expressed recombinantly, specific techniques can be adapted or developed to isolate and purify the (1-45) fragment. If the (1-45) fragment is produced by proteolytic cleavage of a larger recombinant protein, purification strategies would focus on separating this specific fragment from other cleavage products and the parent protein brieflands.com.

General protein expression systems, such as E. coli, yeast, mammalian cells, or insect cells, can be used to produce recombinant prothrombin or its fragments unc.edufrontiersin.org. For proteins requiring post-translational modifications like gamma-carboxylation, eukaryotic expression systems, particularly mammalian cells, are often preferred ashpublications.org.

Purification techniques for prothrombin fragments containing the Gla domain often exploit the calcium-binding property of this domain. Affinity chromatography using calcium-dependent ligands can be effective researchgate.net. For example, affinity purification of recombinant prothrombin has been demonstrated using VHH affinity resin in the presence of calcium chloride, with elution achieved using a buffer containing EDTA to chelate the calcium ions and release the bound protein researchgate.net. Other chromatographic methods, such as ion-exchange chromatography and size exclusion chromatography, can also be part of a multi-step purification process to achieve high purity of the target fragment brieflands.comresearchgate.net. The specific purification strategy would depend on the expression system used, whether the (1-45) fragment is directly expressed or obtained by cleavage, and its specific properties.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Prothrombin (1-45)N/A
Prothrombin3034636 ufsc.br
Calcium586 spbu.ru
Factor XaN/A
Factor VaN/A
ThrombinN/A
Prothrombin Fragment 1N/A
Prothrombin Fragment 1-2N/A

Prothrombin (1-45), representing the N-terminal segment of the prothrombin zymogen, is a critical region primarily encompassing the gamma-carboxyglutamic acid (Gla) domain. This domain plays a pivotal role in the calcium-dependent membrane binding of prothrombin, a fundamental step in the blood coagulation cascade. slu.edunih.gov Research into this specific fragment employs a range of sophisticated biophysical, biochemical, and computational techniques to unravel its structural characteristics, dynamic behavior, and interactions with key protein partners and lipid membranes.

Investigating the intricate details of prothrombin (1-45) necessitates the application of advanced experimental techniques capable of providing high-resolution information about its molecular properties and interactions.

Mass Spectrometry for Prothrombin (1-45) Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of prothrombin (1-45). unm.edunih.gov It allows for precise determination of the molecular mass, confirming the identity and purity of the isolated fragment. unm.eduweebly.com Crucially, MS is extensively used to identify and map post-translational modifications within the (1-45) region, particularly the vital gamma-carboxylation of glutamic acid residues within the Gla domain. acs.org

Techniques such as peptide mapping coupled with tandem MS (MS/MS) enable sequencing of the fragment and pinpointing the exact locations of these modifications. unm.edu Hydrogen/deuterium exchange MS (HDX-MS) provides insights into the conformational flexibility and solvent accessibility of prothrombin (1-45), revealing how different parts of the fragment behave dynamically in solution. nih.gov By measuring the rate of deuterium incorporation, information regarding protein folding, structural stability, and regions involved in interactions can be inferred. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is valuable for studying non-covalent interactions and analyzing the conformational states of the fragment based on the distribution of charge states of the protein ions. nih.gov

Computational Modeling and Simulation of Prothrombin (1-45)

Computational approaches provide powerful complementary tools to experimental studies, allowing for investigation of the dynamic behavior and interactions of prothrombin (1-45) at a molecular level. nih.govmdpi.com These methods can simulate the fragment's movement, conformational changes, and interactions with other molecules and environments.

Molecular Dynamics Simulations of Prothrombin (1-45)

Molecular dynamics (MD) simulations are frequently employed to study the time-dependent structural behavior of biological molecules, including prothrombin fragments containing the (1-45) region. nih.govnih.govfrontiersin.org MD simulations can explore the inherent flexibility of the (1-45) segment, especially the Gla domain and its crucial interactions with calcium ions. Simulations investigating bovine prothrombin fragment 1 (which includes the Gla domain and the first kringle) in the presence of calcium have demonstrated the stability of the calcium-Gla network. nih.gov These simulations can highlight the dynamic interplay between different structural elements within larger prothrombin fragments that contain the (1-45) sequence. nih.gov For example, MD studies have indicated movement between the Gla and kringle domains in bovine prothrombin fragment 1, suggesting a flexible linker region between them. nih.gov Homology modeling combined with MD simulations has been applied to human prothrombin fragment 1 to refine structural models and estimate solution-phase conformations, emphasizing the importance of accurately modeling long-range electrostatic forces for stable simulations. nih.gov

Docking Studies of Prothrombin (1-45) Interactions with Macromolecular Partners

Docking studies are computational techniques used to predict how prothrombin (1-45) or fragments containing it bind to other macromolecules, such as the enzymes and cofactors of the prothrombinase complex or to phospholipid membranes. frontiersin.orguniprot.org Given that the (1-45) region contains the membrane-binding Gla domain, docking simulations are particularly relevant for understanding the initial steps of prothrombin assembly on the membrane surface. slu.edunih.gov

While direct docking studies focusing solely on the isolated (1-45) fragment might be limited due to its size, simulations involving larger prothrombin fragments like fragment 1 (Gla-K1) or fragment 1-2 (Gla-K1-K2) interacting with factor Xa, factor Va, and phospholipid bilayers provide crucial insights. ashpublications.org These studies can propose models for how prothrombin initially associates with the prothrombinase complex assembled on a membrane, influencing the orientation and accessibility of cleavage sites for factor Xa. ashpublications.orgashpublications.org Computational models that integrate docking principles are used to simulate aspects of the coagulation cascade and the interactions between its various protein components. nih.govplos.org

Protein Expression and Purification Techniques Specific to Prothrombin (1-45)

Obtaining purified prothrombin (1-45) or fragments containing this sequence is a prerequisite for most detailed structural and functional studies. Recombinant protein expression and purification methods are widely used for this purpose. unc.edufrontiersin.orgnih.gov

While full-length prothrombin or larger fragments are often produced recombinantly, specific strategies are employed to isolate and purify the (1-45) fragment, whether it is directly expressed or generated by proteolytic cleavage of a larger precursor. brieflands.com

Various expression systems, including bacterial (e.g., E. coli), yeast, insect, and mammalian cells, can be utilized for recombinant protein production. unc.edufrontiersin.org For prothrombin fragments requiring gamma-carboxylation, mammalian expression systems are typically favored to ensure this essential post-translational modification occurs correctly. ashpublications.org

Purification protocols for prothrombin fragments containing the Gla domain often leverage its calcium-binding property. Affinity chromatography, employing ligands that bind in a calcium-dependent manner, is a highly effective technique. researchgate.net For instance, affinity purification of recombinant prothrombin using a VHH affinity resin has been demonstrated, where binding occurs in the presence of calcium chloride and elution is achieved by adding EDTA to chelate calcium ions. researchgate.net Additional purification steps, such as ion-exchange chromatography and size exclusion chromatography, are often included in multi-step protocols to enhance the purity of the target fragment. brieflands.comresearchgate.net The specific purification scheme is tailored based on the chosen expression system, the method of obtaining the (1-45) fragment (direct expression or cleavage), and its unique biochemical characteristics.

Comparative and Evolutionary Perspectives of Prothrombin 1 45

Cross-Species Analysis of Prothrombin (1-45) Homologs

Cross-species analysis of prothrombin and its N-terminal region (1-45), which constitutes the Gla domain, reveals significant conservation among vertebrates. Prothrombin is a vitamin K-dependent protein essential for blood coagulation, a process that evolved in the common vertebrate ancestor nih.gov. The amino acid sequence of human prothrombin, which is 579 residues long, shares approximately 75% similarity with that of other vertebrates within the heavy chain, although the specific similarity for the 1-45 region is not explicitly detailed in the search results oncohemakey.com. The Gla domain itself is a highly conserved protein domain found in various vitamin K-dependent proteins across different species wikipedia.orgembl.de.

Studies on vitamin K-dependent proteins in basal chordates like Ciona intestinalis (sea squirt) demonstrate the evolutionary emergence of the Gla domain before the divergence of vertebrates and urochordates, suggesting functions for Gla domain proteins beyond vertebrate hemostasis pnas.orgnih.gov.

Evolution of the Gla Domain in Prothrombin (1-45) Analogues

The Gla domain's evolution is intrinsically linked to the post-translational modification of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) residues, a process dependent on vitamin K practical-haemostasis.comwikipedia.org. This modification is catalyzed by gamma-glutamyl carboxylase (GGCX) practical-haemostasis.comspandidos-publications.com. The presence of Gla residues enables high-affinity calcium ion binding, which is essential for the proper folding of the Gla domain and its subsequent interaction with phospholipid membranes practical-haemostasis.comwikipedia.orgrcsb.org.

The Gla domain, typically located at the N-terminal extremity of mature Gla proteins, contains a conserved Gla-x(3)-Gla-x-Cys motif that appears important for substrate recognition by the carboxylase wikipedia.orgembl.de. The three-dimensional structures of several Gla domains, including bovine prothrombin fragment 1 (which contains the Gla domain), have been solved, revealing the structural basis for calcium and membrane binding wikipedia.orgrcsb.orgpnas.org.

The evolution of the Gla domain allowed for the development of the vitamin K-dependent blood coagulation cascade in vertebrates nih.gov. However, the presence of Gla domain-containing proteins in organisms lacking a complex coagulation system, such as Ciona intestinalis, suggests that the Gla domain initially evolved for other physiological processes, with its role in hemostasis emerging later in vertebrate evolution pnas.orgnih.gov.

Research involving chimeric proteins, where the Gla domain of activated protein C was substituted with that of prothrombin or factor X, has provided insights into the functional evolution of this domain. These studies indicate that the Gla domain contributes to the specific interactions and activities of vitamin K-dependent proteins nih.gov.

Phylogenetic Relationships of Prothrombin (1-45) and Related Vitamin K-Dependent Proteins

Prothrombin belongs to a family of vitamin K-dependent proteins that includes coagulation factors VII, IX, and X, as well as anticoagulant proteins C, S, and Z wikipedia.orgnih.govspandidos-publications.comnih.govunipd.it. These proteins share a common modular architecture, typically including an N-terminal Gla domain, followed by other domains such as epidermal growth factor (EGF)-like domains and a serine protease domain oncohemakey.comoncohemakey.compnas.org.

Phylogenetic analyses of vitamin K-dependent proteins have been conducted to understand their evolutionary relationships. These analyses often utilize the sequences of conserved domains, including the Gla domain and the serine protease domain researchgate.netresearchgate.net. Studies have shown that the blood coagulation system evolved from the complement system and immune response in the common vertebrate ancestor nih.gov.

Phylogenetic trees constructed using the sequences of vitamin K-dependent proteases illustrate their diversification. For instance, human prothrombin (FII) has been used as an outgroup in some phylogenetic analyses of related proteases researchgate.net. The conservation levels of functionally important residues vary among these proteins, with prothrombin generally showing higher conservation compared to protein C nih.govresearchgate.net.

The presence of Gla domain-containing proteins in more ancient lineages like urochordates highlights that the evolutionary origins of this domain predate the diversification of the vertebrate coagulation factors pnas.orgnih.gov. This suggests a common ancestral Gla domain that underwent duplication and divergence, leading to the array of vitamin K-dependent proteins observed in vertebrates, each with specialized functions in coagulation and other processes wikipedia.orgspandidos-publications.com.

The phylogenetic relationships underscore the shared ancestry of the Gla domain in these proteins and the subsequent evolutionary trajectories that led to their distinct roles within the complex network of hemostasis and other physiological pathways.

Future Directions and Emerging Research Avenues for Prothrombin 1 45

Elucidating Novel Molecular Partners and Regulatory Pathways of Prothrombin (1-45)

While the interaction of the prothrombin (1-45) Gla domain with negatively charged phospholipid membranes in the presence of calcium ions is a cornerstone of coagulation, emerging research aims to identify and characterize additional molecular partners and the regulatory pathways they influence. The Gla domain facilitates the binding of vitamin K-dependent blood coagulation proteins to cell membranes containing phosphatidylserine (B164497) in a calcium-dependent manner. rcsb.org This interaction is essential for the efficient generation of thrombin. rcsb.org

Studies have indicated that prothrombin is a binding partner of the human receptor of advanced glycation end products (RAGE), and this interaction is mediated by the Gla domain. nih.gov This suggests potential roles for prothrombin (1-45) beyond coagulation, possibly involving cellular signaling or inflammatory processes through interaction with RAGE. Further research is needed to fully elucidate the functional consequences of this interaction and the downstream signaling pathways involved. The identification of other non-canonical binding partners could reveal novel regulatory mechanisms influenced by prothrombin (1-45).

Advanced Structural Biology Insights into Prothrombin (1-45) Multi-Protein Complexes

Understanding the precise three-dimensional structure of prothrombin (1-45) within multi-protein complexes is crucial for deciphering the molecular mechanisms governing its function. X-ray crystallography and NMR spectroscopy have been employed to study the structure of the prothrombin Gla domain and its interaction with calcium and phospholipids (B1166683). rcsb.org These studies have revealed the lysophosphatidylserine-binding site in the bovine prothrombin Gla domain, showing that the serine head group interacts with Gla domain-bound calcium ions and specific Gla residues. rcsb.org

While the structure of isolated prothrombin fragments and some complexes have been determined, obtaining high-resolution structural data for the full prothrombin-prothrombinase complex, which includes factor Xa, factor Va, calcium, and phospholipids, has been challenging. Recent advancements in cryogenic electron microscopy (cryo-EM) are providing new opportunities to visualize these large, dynamic complexes. ashpublications.org Cryo-EM structures of the prothrombin-prothrombinase complex are beginning to reveal the spatial arrangement of its components and offer insights into the mechanism of prothrombin activation. ashpublications.org Future research will likely leverage these advanced techniques to gain a more detailed understanding of how the prothrombin (1-45) region is oriented and interacts within the context of the complete prothrombinase complex and potentially other novel multi-protein assemblies.

Early structural studies of prothrombin fragment 1, which includes the Gla domain (residues 1-45 or 1-46) and the kringle-1 domain, showed that the Gla domain is a calcium-binding unit. core.ac.uknih.gov The Gla domain contains gamma-carboxyglutamic acid residues that are responsible for calcium binding and subsequent membrane interaction. nih.gov Further structural work is needed to understand the conformational changes in prothrombin (1-45) upon binding to different partners and how these changes influence complex assembly and function.

Integration of Prothrombin (1-45) Research with Systems Biology and Proteomics Approaches

Integrating research on prothrombin (1-45) with systems biology and proteomics approaches can provide a more holistic understanding of its role within the complex biological networks of coagulation and beyond. Proteomics, the large-scale study of proteins, allows for the identification and quantification of proteins and their interactions within biological systems. numberanalytics.com Targeted mass spectrometry, a technique within proteomics, enables the identification and quantification of specific proteins and posttranslational modifications in complex samples. nih.gov

Research using proteomics has been applied to study various biological functions and disorders, and targeted mass spectrometry is increasingly used in systems biology research, including interactomics and biological pathway modeling. nih.gov Future studies could utilize these methods to map the "interactome" of prothrombin (1-45) in different cellular contexts or in response to various stimuli, providing insights into its potential involvement in processes beyond hemostasis.

Development of Prothrombin (1-45)-Derived Molecular Tools for Fundamental Biochemical Research

The unique properties of the prothrombin (1-45) region, particularly its calcium-dependent membrane binding facilitated by the Gla domain, make it a valuable motif for developing molecular tools. This region can be engineered or synthesized to create probes or constructs for studying membrane interactions, calcium binding, or protein-lipid interactions in various biochemical systems.

Peptides corresponding to the prothrombin (1-45) sequence or specific segments within it could be used as tools to mimic or interfere with the membrane binding of full-length prothrombin or other Gla-containing proteins. Such tools could be utilized in in vitro assays to study the kinetics and thermodynamics of protein-membrane interactions or to investigate the role of membrane binding in cellular processes.

Furthermore, the Gla domain's ability to bind calcium could be exploited to develop calcium sensors or modulators. Modified prothrombin (1-45) fragments could also serve as affinity ligands for isolating or studying proteins that interact with this region. The development of such precisely engineered molecular tools derived from prothrombin (1-45) will be instrumental in advancing fundamental biochemical research into membrane biology, protein-protein interactions, and calcium signaling.

Q & A

Q. Guidelines for Rigor

  • Data contradiction analysis : Perform meta-analyses comparing methodologies (e.g., crystallography vs. NMR) to identify systematic biases .
  • Experimental replication : Validate findings across independent labs using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.